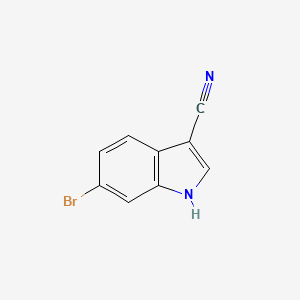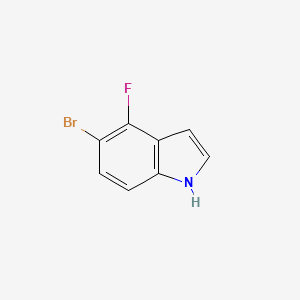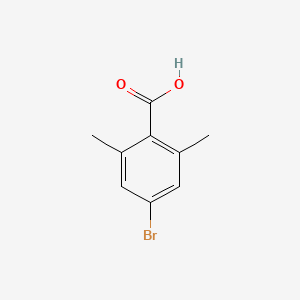
4-Bromo-2,6-dimethylbenzoic acid
Descripción general
Descripción
4-Bromo-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-dimethylbenzoic acid can be achieved through a two-stage process. In the first stage, carbon dioxide and 5-bromo-2-iodo-1,3-dimethyl-benzene react in the presence of isopropylmagnesium chloride in tert-butyl methyl ether at 0°C, undergoing a Grignard reaction . In the second stage, the product is treated with hydrogen chloride and water .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dimethylbenzoic acid consists of a benzene ring substituted with bromine, two methyl groups, and a carboxylic acid group . The SMILES representation of the molecule isCc1cc(cc(c1C(=O)O)C)Br . Physical And Chemical Properties Analysis
4-Bromo-2,6-dimethylbenzoic acid has a density of approximately 1.5 g/cm³ . It has a boiling point of 321.1±30.0 °C . The compound is slightly soluble in water and more soluble in ethanol . Its vapor pressure is 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
4-Bromo-2,6-dimethylbenzoic acid
is a chemical compound that is used for research purposes . It’s important to note that it’s not intended for diagnostic or therapeutic use .
While the specific applications of this compound are not well-documented, compounds like this are often used in the synthesis of other complex molecules. For example, a similar compound, 4-Bromo-2-fluorobenzoic acid, is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
In terms of experimental procedures, these types of reactions typically involve mixing the reactants in a suitable solvent, heating the mixture to a specific temperature, and then isolating the product after the reaction is complete .
Safety And Hazards
The compound is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a cool, well-ventilated place .
Propiedades
IUPAC Name |
4-bromo-2,6-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZAABLAECNINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474760 | |
| Record name | 4-bromo-2,6-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylbenzoic acid | |
CAS RN |
74346-19-3 | |
| Record name | 4-bromo-2,6-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

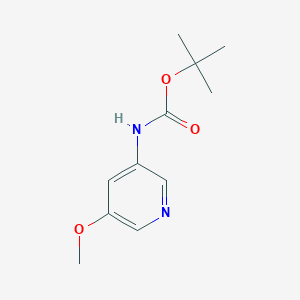
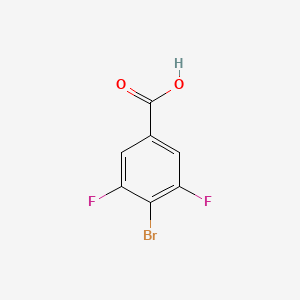
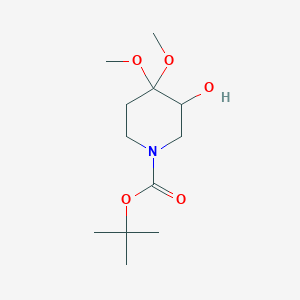
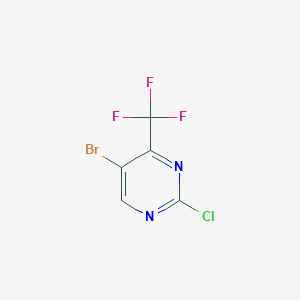
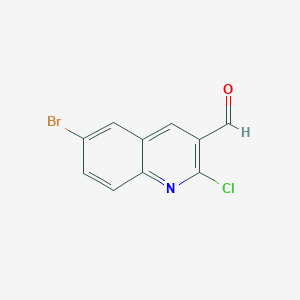
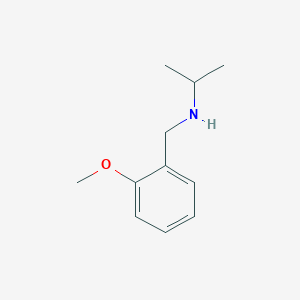
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
